Cas no 3068-34-6 (Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose)
Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose Chemical and Physical Properties
Names and Identifiers
-
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride
- 2-ACETAMIDO-2-DEOXY-ALPHA-D-GLUCOPYRANOSYL CHLORIDE 3,4,6-TRIACETATE
- Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose
- CHLORO-2-ACETAMIDO-2-DEOXY-3,4,6-TRI-O-ACETYL-ALPHA-D-GLUCOPYRANOSE
- 1-Chloro-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucose
- 2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate
- 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-A-D-GLUCO-PYRANOSYL CHLORID
- 2-acetylamino-2-phenyl-butyronitrile
- Butyronitrile,2-acetylamino-2-phenyl
- D-(+)-Arabitol
- Phenyl-2 acetylamino-2 butanenitrile
- Glucopyranosylchloride, 2-acetamido-2-deoxy-, 3,4,6-triacetate, a-D- (8CI)
- Glucopyranosyl chloride,2-acetamido-2-deoxy-, triacetate (6CI,7CI)
- 1-Chloro-1-deoxy-2,3,4,6-tetra-O-acetyl-a-D-glucosamine
- 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranosyl chloride
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranosyl chloride
- N,3,4,6-O-Tetraacetyl-a-D-glucosaminyl chloride
- N-Acetyl-3,4,6-tri-O-acetyl-a-D-glucosamin-2-yl chloride
- 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride
- N,3,4,6-O-Tetraacetyl-alpha-D-glucosaminyl chloride
- N-Acetyl-3,4,6-tri-O-acetyl-alpha-D-glucosamin-2-yl chloride
- EN300-7390662
- (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-chlorotetrahydro-2H-pyran-3,4-diyl diacetate
- 3068-34-6
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-?-D-glucopyranosyl chloride
- NS00046338
- 2-Acetamido-1-chloro-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranose
- [(2R,3S,4R,5R,6R)-3,4-BIS(ACETYLOXY)-6-CHLORO-5-ACETAMIDOOXAN-2-YL]METHYL ACETATE
- SCHEMBL3488191
- MFCD00069776
- CS-W011811
- FS-5459
- 2-Acetamido-2-deoxy-alpha-D-glucopyranosyl chloride 3,4,6-triacetate, 97%
- (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-chlorotetrahydro-2H-pyran-3,4-diyldiacetate
- Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl- alpha -D-glucopyranose
- NAYYKQAWUWXLPD-KSTCHIGDSA-N
- D70444
- ALPHA-ACETOCHLORO-D-GLUCOSAMINE
- GEO-03374
- A-D-glucopyranosyl chloride
- AKOS027320444
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-
- alpha-D-Glucopyranosyl chloride, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
- 2-Acetamido-2-deoxy-a-D-glucopyranosyl chloride 3,4,6-triacetate
- Chloro 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranose
- 1-Chloro-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucose
- EINECS 221-325-6
- A1416
-
- MDL: MFCD00069776
- Inchi: 1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14+/m1/s1
- InChI Key: NAYYKQAWUWXLPD-KSTCHIGDSA-N
- SMILES: Cl[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)NC(C)=O
Computed Properties
- Exact Mass: 365.08800
- Monoisotopic Mass: 365.088
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 117
Experimental Properties
- Color/Form: Not available
- Density: 1.32
- Melting Point: 127-128 ºC
- Boiling Point: 516.4 °C at 760 mmHg
- Flash Point: 266.1 °C
- Refractive Index: 117.5 ° (C=1, CHCl3)
- Stability/Shelf Life: Stablizied with 2% Calcium Carbonate
- PSA: 117.23000
- LogP: 0.27220
- Solubility: Not available
Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose Security Information
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Storage Condition:<0°C
- Risk Phrases:R36/37/38
Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1416-5G |
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl Chloride |
3068-34-6 | >93.0%(T) | 5g |
¥1065.00 | 2024-04-16 | |
| Chemenu | CM100215-10g |
2-ACETAMIDO-2-DEOXY-ALPHA-D-GLUCOPYRANOSYL CHLORIDE 3,4,6-TRIACETATE |
3068-34-6 | 95% | 10g |
$287 | 2021-06-15 | |
| Alichem | A119001296-10g |
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-chlorotetrahydro-2H-pyran-3,4-diyl diacetate |
3068-34-6 | 95% | 10g |
$316.21 | 2023-09-02 | |
| TRC | C363000-1g |
Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose |
3068-34-6 | 1g |
$ 69.00 | 2023-04-18 | ||
| TRC | C363000-2g |
Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose |
3068-34-6 | 2g |
$ 115.00 | 2023-04-18 | ||
| TRC | C363000-5g |
Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose |
3068-34-6 | 5g |
$ 219.00 | 2023-04-18 | ||
| TRC | C363000-10g |
Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose |
3068-34-6 | 10g |
$ 379.00 | 2023-04-18 | ||
| TRC | C363000-25g |
Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose |
3068-34-6 | 25g |
$ 764.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800988-5g |
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride |
3068-34-6 | 95% | 5g |
1,288.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-SS629-1g |
Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose |
3068-34-6 | 95% | 1g |
304CNY | 2021-05-10 |
Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose Suppliers
Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose
Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose (CAS No. 3068-34-6): A Comprehensive Overview
Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose, identified by its CAS number 3068-34-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This acetylated derivative of glucose has garnered attention due to its structural complexity and potential applications in synthetic chemistry, glycoscience, and drug development.
The compound's structure consists of a glucose backbone with modifications that include an acetyl group at the 2-position, a chloro substituent at the 1-position, and acetyl groups at the 3, 4, and 6 positions. These modifications make it a valuable intermediate in the synthesis of more complex carbohydrates and glycoconjugates. The tri-O-acetylation enhances its stability and reactivity, making it particularly useful in organic synthesis and biochemical assays.
In recent years, there has been growing interest in the development of novel carbohydrate-based therapeutics. Carbohydrates play crucial roles in biological processes, including cell recognition, immune responses, and disease pathogenesis. Derivatives of glucose, such as Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose, serve as key building blocks in the design of glycosidase inhibitors, lectin mimics, and carbohydrate vaccines.
One of the most compelling applications of this compound is in the field of glycoscience. Researchers have utilized derivatives like this to study carbohydrate-protein interactions and to develop new methods for carbohydrate synthesis. The chloro substituent at the 1-position allows for further functionalization via nucleophilic substitution reactions, enabling the construction of diverse glycosidic linkages. This flexibility is particularly valuable in the synthesis of complex oligosaccharides that mimic natural glycoproteins.
The acetylated groups at the 3, 4, and 6 positions provide additional points for chemical modification, allowing researchers to tailor the properties of the molecule for specific applications. For instance, these acetyl groups can be selectively removed under mild acidic conditions to regenerate free hydroxyl groups, which can then be used to attach other functional groups or to form new glycosidic bonds.
Recent studies have highlighted the potential of this compound in drug development. Researchers have explored its use as a precursor in the synthesis of novel antibiotics and antiviral agents. The structural features of Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose make it an ideal candidate for designing molecules that can interfere with pathogenic carbohydrate metabolism.
In addition to its pharmaceutical applications, this compound has found utility in synthetic chemistry. The presence of multiple reactive sites allows for a wide range of transformations, making it a versatile intermediate in organic synthesis. Researchers have employed it in the construction of complex natural products and in the development of new synthetic methodologies.
The use of computational modeling and high-throughput screening has further enhanced the understanding of this compound's reactivity and potential applications. These tools have enabled researchers to predict how different modifications might affect the molecule's properties and to identify optimal conditions for its synthesis and functionalization.
The growing body of research on derivatives like Chloro 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranose underscores their importance in modern chemistry and biology. As our understanding of carbohydrate chemistry continues to evolve, so too will the applications of these versatile compounds. Whether used as intermediates in drug synthesis or as tools for studying biological processes, they represent a critical component of ongoing scientific advancements.
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